1-[5-(4-Tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
Description
1-[5-(4-Tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring, a dichlorophenyl group, and a tert-butylphenyl group, making it a subject of interest in chemical research and industrial applications.
Properties
IUPAC Name |
1-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4OS/c1-19(2,3)12-6-4-11(5-7-12)16-24-25-18(27-16)23-17(26)22-15-9-8-13(20)10-14(15)21/h4-10H,1-3H3,(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOORDVTQXHKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Tert-butylphenyl Group: The tert-butylphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is attached via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a dichlorophenyl isocyanate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-Tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[5-(4-Tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(4-Tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
- 1-[5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
- 1-[5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
Uniqueness: 1-[5-(4-Tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and biological activity. This structural feature differentiates it from similar compounds and may enhance its stability and specificity in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
